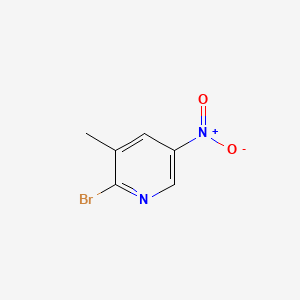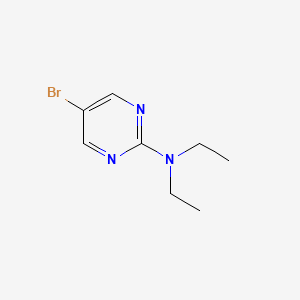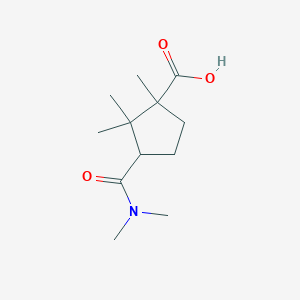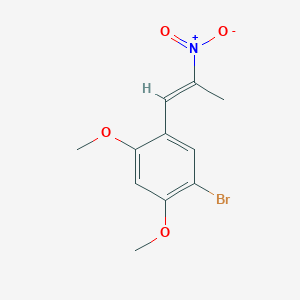
N-羟基苯甲酰氯
概述
描述
N-Hydroxybenzimidoyl chloride is a versatile organic compound known for its role in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a hydroxy group attached to a benzimidoyl chloride moiety, making it a valuable intermediate in the synthesis of various functionalized compounds.
科学研究应用
N-Hydroxybenzimidoyl chloride has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
N-Hydroxybenzimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This method is solvent-free and environmentally friendly, providing high yields of the desired product . Another method involves the use of amides as additives to facilitate the rearrangement of hydroxyarylformimidoyl chloride to diarylurea derivatives .
Industrial Production Methods
Industrial production of N-Hydroxybenzimidoyl chloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical techniques, such as ball-milling, is gaining popularity due to its efficiency and sustainability .
化学反应分析
Types of Reactions
N-Hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxybenzimidoyl radicals.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It participates in substitution reactions, particularly nucleophilic substitutions, to form various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in reactions with N-Hydroxybenzimidoyl chloride include sodium chloride, Oxone, and various amides. Reaction conditions often involve mild temperatures and the use of photoredox catalysis to facilitate the desired transformations .
Major Products Formed
Major products formed from reactions involving N-Hydroxybenzimidoyl chloride include diarylurea derivatives, fluoroalkylated compounds, and various functionalized heteroarenes .
作用机制
The mechanism of action of N-Hydroxybenzimidoyl chloride involves the formation of reactive intermediates, such as radicals and anions, through the cleavage of the N-O bond. These intermediates can then participate in various chemical transformations, including decarboxylative alkylation and fluoroalkylation reactions . The presence of a good leaving group, such as chlorine, facilitates these reactions by stabilizing the intermediates and promoting the desired transformations .
相似化合物的比较
N-Hydroxybenzimidoyl chloride can be compared with other similar compounds, such as N-hydroxyphthalimide and N-hydroxybenzotriazole. While these compounds also serve as intermediates in organic synthesis, N-Hydroxybenzimidoyl chloride is unique due to its ability to generate fluoroalkyl radicals under mild conditions . This makes it particularly valuable in the synthesis of fluoroalkylated compounds, which are important in pharmaceuticals and agrochemicals .
List of Similar Compounds
- N-Hydroxyphthalimide
- N-Hydroxybenzotriazole
- N-Hydroxybenzimidazole
属性
IUPAC Name |
(Z)-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKODORJRRYBU-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-16-8 | |
| Record name | alpha-chlorobenzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Hydroxybenzimidoyl chloride in organic synthesis?
A1: N-Hydroxybenzimidoyl chloride is a versatile precursor to nitrile oxides, highly reactive intermediates widely employed in the synthesis of heterocycles. Specifically, it is utilized in [3+2] cycloaddition reactions with various dipolarophiles like alkynes and enamino carbonyl compounds to construct isoxazoles. [, , ]
Q2: Can you describe the reaction mechanism of N-Hydroxybenzimidoyl chloride with alkynes in the presence of a catalyst?
A2: While N-Hydroxybenzimidoyl chloride can react with alkynes under thermal conditions, the reactions often lack regioselectivity. Employing a catalyst like [Cp*RuCl(cod)] enables a controlled [3+2] cycloaddition. The ruthenium catalyst likely coordinates with the alkyne, facilitating the cycloaddition with the in-situ generated nitrile oxide from N-Hydroxybenzimidoyl chloride. This process favors the formation of 3,4-disubstituted isoxazoles with high regioselectivity. []
Q3: How is N-Hydroxybenzimidoyl chloride utilized in the development of radiotracers?
A3: A significant application of N-Hydroxybenzimidoyl chloride lies in developing fluorine-18 labeled radiotracers for Positron Emission Tomography (PET). The compound can be synthesized with a fluorine-18 labeled benzaldehyde moiety. This labeled N-Hydroxybenzimidoyl chloride is then reacted with appropriate alkynes in the presence of [Cp*RuCl(cod)] catalyst to yield fluorine-18 labeled 3,4-diarylsubstituted isoxazoles. This approach was specifically used in synthesizing [18F]1b, a derivative of the COX-2 inhibitor valdecoxib. [, ]
Q4: Has N-Hydroxybenzimidoyl chloride been used to synthesize other heterocycles besides isoxazoles?
A4: Yes, N-Hydroxybenzimidoyl chloride is not limited to isoxazole synthesis. For instance, it reacts with polyfluorinated cyclohexa-2,5-dienones to generate fluorine-containing 1,4-dioxa-2-azaspiro[4.5]deca-2,6,9-trienes. These reactions showcase the compound's versatility in building diverse heterocyclic scaffolds. []
Q5: Are there any alternative synthetic routes for preparing the isoxazole scaffold that employ N-Hydroxybenzimidoyl chloride?
A5: N-Hydroxybenzimidoyl chloride can participate in cascade reactions to access complex isoxazole-containing structures. For example, it reacts with N-cyanomethylisoquinolinium chloride and various dipolarophiles like (E)-3-arylideneindolin-2-ones in a base-promoted double [3 + 2] cycloaddition. This cascade sequence affords novel spirocyclic isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines with high diastereoselectivity, highlighting the potential for stereoselective synthesis. []
Q6: Can N-Hydroxybenzimidoyl chloride be used to introduce functionalities other than the isoxazole ring?
A6: Indeed, N-Hydroxybenzimidoyl chloride serves as a precursor for reagents beyond direct heterocycle formation. One example is its conversion to 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This reagent offers three reactive handles: vinyl, bromide, and sulfonyl fluoride, enabling its use in various transformations, including sulfur(VI) fluoride exchange (SuFEx) click chemistry reactions. []
Q7: Can you elaborate on the role of N-Hydroxybenzimidoyl chloride esters in photoinduced fluoroalkylations?
A8: N-Hydroxybenzimidoyl chloride esters have emerged as efficient precursors for generating fluoroalkyl radicals in photoredox reactions. This strategy bypasses the challenge of directly utilizing fluoroalkyl carboxylate anions due to their high oxidation potentials. These esters enable decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins under mild conditions. DFT calculations suggest a mechanism involving fluorocarbon radical intermediates, contrasting other redox-active esters that proceed through nitrogen radical pathways. []
Q8: What are the advantages of using N-Hydroxybenzimidoyl chloride esters in decarboxylative borylation reactions?
A9: N-Hydroxybenzimidoyl chloride esters facilitate the generation of both aryl and alkyl radicals, including challenging α-CF3 substituted substrates. These radicals readily undergo borylation reactions under mild photoinduced conditions to produce various aliphatic and aromatic boronic esters. This method offers a general and efficient strategy for accessing valuable boronate building blocks. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol](/img/structure/B1276500.png)








![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)



